2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide
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Overview
Description
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-hydroxybenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Coupling Reaction: The final step involves coupling the chlorinated product with 4-hydroxyaniline under basic conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2-chloro-N-(4-aminophenyl)-5-nitrobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of this compound derivatives with carbonyl groups.
Scientific Research Applications
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways in microbial and cancer cells.
Biological Research: Used in studies to understand the mechanism of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in microbial or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-hydroxyphenyl)acetamide
- 2-chloro-N-(3-hydroxyphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Uniqueness
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a chloro group in specific positions allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c13-11-6-3-9(15(17)18)7-12(11)21(19,20)14-8-1-4-10(16)5-2-8/h1-7,14,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYNXNWLGPBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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